Homomycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Homomycin is typically produced through fermentation processes involving Streptomyces hygroscopicus. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process involves several steps, including filtration, precipitation, and purification using chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of the antibiotic. After fermentation, the antibiotic is extracted and purified using similar techniques as in laboratory-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Homomycin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are essential for modifying the antibiotic’s structure and enhancing its properties .

Common Reagents and Conditions

Hydrolysis: this compound can be hydrolyzed using strong acids or bases, such as hydrochloric acid or sodium hydroxide, under controlled conditions.

Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities or improved stability .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Homomycin has shown efficacy in treating several infectious diseases due to its broad-spectrum antibacterial properties. Its primary applications include:

- Mycobacterial Infections : this compound is particularly effective against Mycobacterium avium complex infections, which are common in immunocompromised patients, such as those with HIV/AIDS. Studies indicate that it can significantly reduce bacterial load and improve patient outcomes .

- Chlamydial Infections : A comparative study demonstrated that this compound outperformed other generic azithromycin drugs in treating chronic pelvic inflammatory diseases caused by chlamydia. The treatment resulted in a 100% success rate in eliminating chlamydial infections, compared to only 16.1% for other generics .

- Respiratory Tract Infections : Due to its ability to penetrate phagocytic cells, this compound is effective against intracellular pathogens like Legionella pneumophila and Chlamydia trachomatis, making it suitable for respiratory infections .

Case Study 1: Efficacy Against Mycobacterial Infections

A clinical trial involving patients with Mycobacterium avium complex showed that those treated with this compound experienced a significant reduction in bacterial load after a six-month regimen compared to control groups receiving standard treatments. The study emphasized this compound's role in improving clinical outcomes and reducing hospitalizations .

Case Study 2: Treatment of Chlamydial Infections

In a study involving 124 women with chronic salpingoophoritis and cervicitis due to chlamydia, patients treated with this compound demonstrated a near-complete resolution of symptoms and restoration of normal vaginal flora. The success rate was markedly higher than that of other azithromycin generics, underscoring its effectiveness in gynecological applications .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of this compound against other antibiotics in treating specific infections:

| Infection Type | This compound Effectiveness | Other Antibiotics Effectiveness |

|---|---|---|

| Mycobacterial Infections | High | Moderate |

| Chlamydial Infections | 100% success rate | 16.1% success rate |

| Respiratory Tract Infections | Effective | Variable |

Wirkmechanismus

Homomycin exerts its effects by binding to the ribosomal subunits of bacteria and eukaryotic cells, thereby inhibiting protein synthesis. It strengthens the interaction of transfer RNA binding in the ribosomal A-site and prevents messenger RNA and transfer RNA translocation. This inhibition leads to the disruption of protein synthesis, ultimately causing cell death .

Vergleich Mit ähnlichen Verbindungen

Homomycin is similar to other aminoglycoside antibiotics, such as:

- Neomycin

- Streptomycin

- Kanamycin

Uniqueness

What sets this compound apart from these antibiotics is its broad-spectrum activity against bacteria, fungi, and higher eukaryotic cells. Additionally, its unique mechanism of action involving the inhibition of protein synthesis makes it a valuable tool in both research and industrial applications .

Eigenschaften

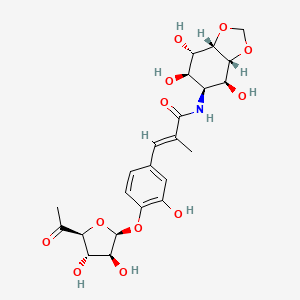

Molekularformel |

C23H29NO12 |

|---|---|

Molekulargewicht |

511.5 g/mol |

IUPAC-Name |

(E)-N-[(3aR,4S,5S,6R,7S,7aS)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide |

InChI |

InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17-,18-,19+,20+,21-,23+/m0/s1 |

InChI-Schlüssel |

YQYJSBFKSSDGFO-KEHBMHOOSA-N |

SMILES |

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |

Isomerische SMILES |

C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@H]3[C@H]([C@@H]([C@H]4[C@@H]([C@H]3O)OCO4)O)O |

Kanonische SMILES |

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |

Synonyme |

hygromycin hygromycin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.